molecular formula C21H23NO5S B2774426 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034556-30-2

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2774426
CAS No.: 2034556-30-2
M. Wt: 401.48
InChI Key: XKWRSCPQUBUHCE-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a methylsulfonyl-substituted phenyl group

Preparation Methods

Chemical Reactions Analysis

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may exhibit anticancer effects by binding to estrogen receptors and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazole derivatives These compounds share structural similarities but may differ in their biological activities and mechanisms of action

Similar Compounds

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-26-20(19-13-16-5-3-4-6-18(16)27-19)14-22-21(23)12-9-15-7-10-17(11-8-15)28(2,24)25/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWRSCPQUBUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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